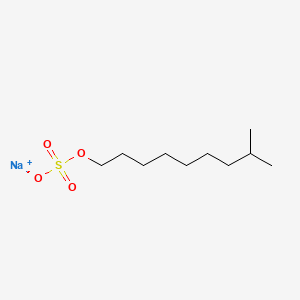
1,1-Diiodoethane
Descripción general
Descripción
1,1-Diiodoethane is an organic saturated haloalkane containing iodine with the formula CH3CHI2 . It has a molecular weight of 281.8621 .
Synthesis Analysis
1,1-Diiodoethane can be synthesized from gem-dihaloalkanes. The starting material is 1,1-dichloroethane, and iodoethane is a source of iodine. In the presence of aluminium trichloride, 1,1-dichloroethane will be converted to 1,1-diiodoethane .Molecular Structure Analysis
The molecular structure of 1,1-Diiodoethane is represented by the formula C2H4I2. The IUPAC Standard InChI is InChI=1S/C2H4I2/c1-2(3)4/h2H,1H3 .Physical And Chemical Properties Analysis
1,1-Diiodoethane has a molecular weight of 281.8621 . It is soluble in most organic solvents .Aplicaciones Científicas De Investigación
1. Rotational Isomerism Studies
1,1-Diiodoethane has been a subject of interest in studies focusing on rotational isomerism. For example, the nuclear magnetic resonance spectrum of 1,2-diiodoethane has been recorded to analyze the proton-proton coupling parameters and the energy difference between the rotational isomers of 1,2-diiodoethane (Pachler & Wessels, 1969).
2. Molecular Structure Analysis
The molecular structure and conformational composition of 1,2-diiodoethane have been investigated using electron diffraction data. This study contributed to understanding the molecular geometry and bonding properties of 1,2-diiodoethane (Røhmen, Hagen, Stōlevik, & Tremmel, 1991).
3. Spectroscopic Observation
High-resolution rotational spectroscopic observations of 1,1-diiodoethane provide insights into its molecular dynamics and structure. For instance, the rotational constants, nuclear quadrupole coupling constants, and dipole-forbidden/electric quadrupole coupling allowed transitions have been thoroughly examined (Carrillo, Lin, & Endo, 2021).
4. Chemical Reaction Studies
1,1-Diiodoethane has been used to study chemical reactions, such as the stereoselective dimerization of ethylidene to form 2-butene on Ag(111) surfaces. This has implications in understanding reaction mechanisms and stereochemistry (Wu, Stacchiola, & Kaltchev, Tysoe, 2000).
5. Organocopper Intermediates in Reactions
The reaction of 1,1-diiodoethane with copper powder in the presence of olefins and alkylbenzenes demonstrates the formation of organocopper intermediates. This study aids in the understanding of reaction pathways and intermediate species in organic chemistry (Kawabata, Yamagishi, & Yamashita, 1977).
6. Resonance Raman Spectra Analysis
Resonance Raman spectra of 1,2-diiodoethane in solutions have been used to examine short-time photodissociation dynamics. This contributes to the understanding of molecular behavior under light excitation and the effects of bond length and bond angle changes (Zheng, Cheng, & Phillips, 1998).
Safety and Hazards
1,1-Diiodoethane is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, ensure adequate ventilation, avoid contact with skin and eyes, and avoid breathing dust when handling 1,1-Diiodoethane .
Propiedades
IUPAC Name |
1,1-diiodoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4I2/c1-2(3)4/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNVXRQOSRUDXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70208117 | |
| Record name | 1,1-Diiodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diiodoethane | |
CAS RN |
594-02-5 | |
| Record name | Ethane, 1,1-diiodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=594-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diiodoethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diiodoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70208117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diiodoethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanaminium, N,N-dimethyl-2-[(1-oxooctadecyl)oxy]-N-[2-[(1-oxooctadecyl)oxy]ethyl]-, chloride](/img/structure/B1619464.png)



![Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide](/img/structure/B1619477.png)


![2-Naphthalenesulfonic acid, 5-[[4-(acetylamino)-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxy-](/img/structure/B1619480.png)

![2,2'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2,4-dimethylphenyl)-3-oxobutyramide]](/img/structure/B1619482.png)

![4-[2-(Methylthio)ethyl]oxazolidine-2,5-dione](/img/structure/B1619484.png)
![[2-[(5S,8S,9S,10S,11R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-11-(4-methylphenyl)sulfonyloxy-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1619486.png)